Cas no 38201-64-8 (5,6-dimethyl-2-sulfanyl-3H,4H-thieno2,3-dpyrimidin-4-one)

5,6-dimethyl-2-sulfanyl-3H,4H-thieno2,3-dpyrimidin-4-one 化学的及び物理的性質
名前と識別子
-
- Thieno[2,3-d]pyrimidin-4(1H)-one,2,3-dihydro-5,6-dimethyl-2-thioxo-
- 2-MERCAPTO-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
- 5,6-Dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
- thieno[2,3-d]pyrimidin-4(3H)-one, 2-mercapto-5,6-dimethyl-
- WPZYPEIFPBHUDG-UHFFFAOYSA-N
- EU-0038865
- EN300-08185
- NS-02404
- AKOS000269224
- MFCD00457470
- 5,6-dimethyl-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one
- 5,6-dimethyl-2-thioxothieno[2,3-d]pyrimidin-4-one
- AKOS000116925
- 5,6-dimethyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
- 38201-64-8
- WAY-297450
- DTXSID70353974
- 5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
- Z57082920
- CS-0078757
- HMS599H05
- 2-thio-4-oxo-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidine
- SCHEMBL1622762
- CCG-16932
- SR-01000438683-1
- ChemDiv1_004383
- SR-01000438683
- 5,6-dimethyl-2-sulfanyl-3H,4H-thieno2,3-dpyrimidin-4-one
-
- MDL: MFCD00457470
- インチ: InChI=1S/C8H8N2OS2/c1-3-4(2)13-7-5(3)6(11)9-8(12)10-7/h1-2H3,(H2,9,10,11,12)
- InChIKey: WPZYPEIFPBHUDG-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C)SC2=NC(=NC(=C12)O)S
計算された属性
- せいみつぶんしりょう: 212.00794
- どういたいしつりょう: 212.007804
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 102
じっけんとくせい
- 密度みつど: 1.47
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- 屈折率: 1.706
- PSA: 41.13
5,6-dimethyl-2-sulfanyl-3H,4H-thieno2,3-dpyrimidin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-25225-1.0g |
5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one |
38201-64-8 | 98% | 1.0g |
$220.0 | 2023-02-14 | |
OTAVAchemicals | 1234653-100MG |
5,6-dimethyl-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one |
38201-64-8 | 95% | 100MG |
$62 | 2023-06-29 | |
1PlusChem | 1P00CJOM-5g |
2-MERCAPTO-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE |
38201-64-8 | 95% | 5g |
$663.00 | 2024-05-03 | |
1PlusChem | 1P00CJOM-10g |
2-MERCAPTO-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE |
38201-64-8 | 95% | 10g |
$953.00 | 2024-05-03 | |
1PlusChem | 1P00CJOM-500mg |
2-MERCAPTO-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE |
38201-64-8 | 95% | 500mg |
$212.00 | 2025-02-26 | |
OTAVAchemicals | 1234653-250MG |
5,6-dimethyl-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one |
38201-64-8 | 95% | 250MG |
$87 | 2023-06-29 | |
1PlusChem | 1P00CJOM-250mg |
2-MERCAPTO-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE |
38201-64-8 | 95% | 250mg |
$154.00 | 2025-02-26 | |
A2B Chem LLC | AF84582-500mg |
2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one |
38201-64-8 | 98% | 500mg |
$173.00 | 2024-04-20 | |
Enamine | EN300-08185-10g |
5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one |
38201-64-8 | 98% | 10g |
$721.0 | 2023-10-28 | |
Enamine | EN300-08185-5g |
5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one |
38201-64-8 | 98% | 5g |
$486.0 | 2023-10-28 |
5,6-dimethyl-2-sulfanyl-3H,4H-thieno2,3-dpyrimidin-4-one 関連文献
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
5,6-dimethyl-2-sulfanyl-3H,4H-thieno2,3-dpyrimidin-4-oneに関する追加情報
5,6-Dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS 38201-64-8): A Comprehensive Overview
The compound 5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS 38201-64-8) represents an intriguing heterocyclic molecule that has garnered significant attention in pharmaceutical and materials science research. As a thienopyrimidine derivative, this compound features a unique molecular architecture combining sulfur-containing thiophene and nitrogen-rich pyrimidine rings, making it particularly valuable for various scientific applications.
Chemically classified as a fused bicyclic system, this compound's molecular structure consists of a thieno[2,3-d]pyrimidin-4-one core with methyl groups at positions 5 and 6, and a sulfanyl (thiol) moiety at position 2. The presence of these functional groups contributes to its distinctive chemical properties and reactivity patterns. Researchers have shown growing interest in such sulfur-nitrogen heterocycles due to their potential biological activities and material characteristics.
In the pharmaceutical realm, 5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one serves as a valuable scaffold for drug discovery. Recent studies highlight its potential as a precursor for developing kinase inhibitors, with particular relevance to cancer research. The compound's ability to interact with various biological targets stems from its hydrogen-bonding capabilities and metal-chelating properties, facilitated by its thiol and carbonyl groups.
The material science applications of this compound are equally compelling. Its conjugated π-system makes it interesting for organic electronic applications, including potential use in organic semiconductors or photovoltaic materials. Researchers are investigating its electrochemical properties for possible energy storage applications, aligning with current trends in sustainable technology development.
Synthetic approaches to 5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involve multi-step organic transformations. Common routes include the condensation of appropriately substituted thiophene derivatives with urea or thiourea analogs, followed by selective methylation. The sulfanyl group at position 2 offers valuable handles for further chemical modifications, making this compound a versatile intermediate in organic synthesis.
Recent advancements in analytical techniques have enabled more detailed characterization of this compound. Modern spectroscopic methods such as NMR (both 1H and 13C), mass spectrometry, and X-ray crystallography have provided comprehensive insights into its molecular structure and properties. These analytical data are crucial for quality control in research and potential industrial applications.
The stability profile of 5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has been the subject of several studies. While generally stable under standard laboratory conditions, proper storage recommendations typically include protection from light and moisture. The compound's solubility characteristics show moderate solubility in polar organic solvents like DMSO and DMF, with limited solubility in water, which influences its formulation strategies in various applications.
From a regulatory perspective, this compound currently falls outside major controlled substance lists, making it accessible for legitimate research purposes. However, researchers should always consult the latest chemical safety regulations in their jurisdiction before working with any chemical substance. Proper laboratory practices, including the use of personal protective equipment, are recommended when handling this material.
The commercial availability of 5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has increased in recent years, with several specialty chemical suppliers offering it in various quantities and purity grades. Pricing typically reflects its status as a research-grade chemical, with costs varying based on purity and quantity. Researchers are advised to verify certificates of analysis when procuring this compound for sensitive applications.
Looking toward future applications, the compound's potential in medicinal chemistry continues to attract attention. Its structural features make it a promising candidate for developing novel therapeutic agents, particularly in areas such as anti-inflammatory drugs and antimicrobial agents. Additionally, its electronic properties suggest possible applications in developing new organic electronic materials, aligning with current trends in green chemistry and sustainable materials development.
In conclusion, 5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS 38201-64-8) represents a versatile and scientifically valuable compound with broad potential across multiple disciplines. Its unique combination of structural features and functional groups continues to inspire research in both life sciences and materials science, making it a compound of ongoing interest in the scientific community.
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